3-甲基磺酰基-N-(3-丙-2-炔基-1,3-苯并噻唑-2-亚烷基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

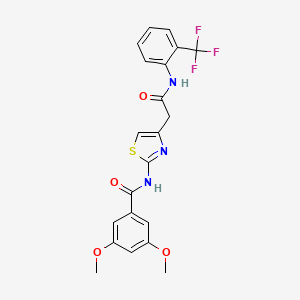

The compound 3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar benzamide derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity involves specific substitutions on the benzamide moiety, which could be similar to the synthesis of the compound . Additionally, the preparation of nitrogen-heterocycles using N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride as an intermediate suggests a method for introducing nitrogen-containing rings, which could be relevant for synthesizing the benzothiazole group of the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a methylsulfonyl group, as seen in some of the compounds described, is known to influence the electrophysiological properties of these molecules . The benzothiazole group mentioned in the target compound is a heterocyclic structure that could confer specific chemical and biological properties, such as increased potency or selectivity for certain biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water to form thiazolidine derivatives is an example of how different functional groups can react to form new structures . This type of reactivity could be extrapolated to understand how the prop-2-ynyl group in the target compound might undergo reactions to form new derivatives or to modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the presence of a propylsulfonyl group in piperazine-linked benzamides affects their ability to inhibit the glycine transporter-1, which is a measure of their lipophilicity and potential to cross biological membranes . Similarly, the introduction of an imidazolyl group in place of a methylsulfonylamino group has been shown to maintain class III electrophysiological activity, indicating that such modifications can preserve certain physical properties while potentially altering others .

科学研究应用

合成和化学性质

- 新化合物的合成:该化合物已被用作各种苯并噻唑和苯并咪唑类杂环的合成构件。这些杂环在材料科学和药物等各个领域都有应用 (Darweesh 等,2016)。

- 抗心律失常药的开发:研究已经探索了合成具有电生理活性的化合物,以潜在用作 III 类抗心律失常药。这涉及修饰苯甲酰胺结构以增强其活性 (Morgan 等,1990); (Ellingboe 等,1992)。

药物研究

- 抗癌应用:该化合物的某些衍生物已显示出作为癌细胞系促凋亡剂的潜力,表明在癌症治疗中具有潜在用途 (Yılmaz 等,2015)。

- 抗疟疾和 COVID-19 药物潜力:研究已经调查了 N-(苯磺酰基)乙酰胺衍生物(与该化合物相关)作为抗疟疾剂的潜力,以及在 COVID-19 药物开发中的作用 (Fahim 和 Ismael,2021)。

材料科学和化学

- 凝胶行为和晶体工程:一些 N-(噻唑-2-基)苯甲酰胺衍生物因其凝胶行为而被研究,为材料科学和晶体工程领域做出了贡献 (Yadav 和 Ballabh,2020)。

- 杂环的合成:该化合物参与各种杂环的合成,如吡唑并[1,5-a]嘧啶和[1,2,4]-三唑并[1,5-a]嘧啶衍生物,它们在药物和农用化学品中具有应用 (Patel 等,2009)。

绿色化学

- 环保合成方法:研究一直专注于开发合成相关化合物的环保方法,以符合绿色化学的原则 (Horishny 和 Matiychuk,2020)。

属性

IUPAC Name |

3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-3-11-20-15-9-4-5-10-16(15)24-18(20)19-17(21)13-7-6-8-14(12-13)25(2,22)23/h1,4-10,12H,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOPZANLXURXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)